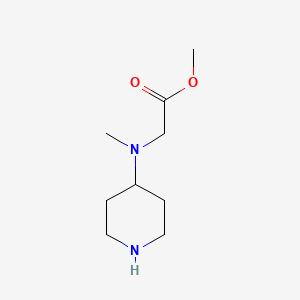

Methyl n-methyl-n-(piperidin-4-yl)glycinate

Description

Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS/Ref: 10-F741644) is a piperidine-containing glycinate ester with applications in medicinal chemistry and drug discovery. Its structure combines a methyl ester group, an N-methyl substituent, and a piperidin-4-yl moiety, which collectively influence its physicochemical and biological properties. The piperidine ring confers rigidity and basicity, while the glycinate ester enhances solubility and metabolic lability, making it a versatile intermediate for multi-target ligand design .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 2-[methyl(piperidin-4-yl)amino]acetate |

InChI |

InChI=1S/C9H18N2O2/c1-11(7-9(12)13-2)8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3 |

InChI Key |

QUIATCQUBYMWID-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)OC)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the N-Methylpiperidin-4-yl Intermediate

A critical step in the preparation is the formation of the N-methylpiperidine ring system, which can be synthesized by nucleophilic substitution and methylation reactions. A robust method for preparing N-methylpiperidine derivatives involves the reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst in an ether solvent such as diglyme or anisole. This method operates under normal pressure and moderate temperatures (100–120 °C) for 3–8 hours, providing high yields (>88%) and purity (>99%) of N-methylpiperidine intermediates. The ether solvent forms hydrogen bonds with methylamine, enhancing solubility and reaction efficiency, while potassium iodide facilitates halogen exchange to lower activation energy and increase reaction rate. The process includes subsequent alkali treatment and distillation to isolate the product.

| Parameter | Conditions/Details | Outcome |

|---|---|---|

| Reactants | 1,4-dichlorobutane, methylamine (30-50%) | N-methylpiperidine |

| Catalyst | Potassium iodide (2.5-6 mol% relative) | Enhanced nucleophilic substitution |

| Solvent | Diglyme and/or anisole | Hydrogen bonding with methylamine |

| Temperature | 100–120 °C | Optimal reaction temperature |

| Pressure | Atmospheric | Simplified equipment requirements |

| Reaction time | 3–8 hours | High conversion and selectivity |

| Yield | >88% | High yield |

| Purity | >99% | High purity |

Coupling with Glycine Derivatives to Form Methyl N-methyl-N-(piperidin-4-yl)glycinate

Summary Table of Preparation Methods

Comprehensive Research Findings and Notes

The use of ether solvents capable of hydrogen bonding (e.g., diglyme) is critical for enhancing the solubility of methylamine and improving reaction kinetics in the synthesis of N-methylpiperidine intermediates.

Protecting group strategies such as Boc protection of the piperidine nitrogen are widely employed to facilitate selective functionalization and coupling with glycine derivatives, ensuring high purity and stereochemical integrity of the final product.

Transfer hydrogenation provides a mild and industrially feasible alternative to direct hydrogenation, using formaldehyde as a hydrogen donor and palladium catalysts, which is advantageous for scale-up and cost-effectiveness.

Grignard reagents with lithium chloride additives (Turbo Grignard) allow for efficient nucleophilic substitution reactions at ambient temperature, reducing equipment complexity and improving safety profiles.

Spectroscopic characterization (NMR, mass spectrometry, X-ray crystallography) confirms the structural integrity and stereochemistry of intermediates and final compounds, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl n-methyl-n-(piperidin-4-yl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Methyl n-methyl-n-(piperidin-4-yl)glycinate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl n-methyl-n-(piperidin-4-yl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Piperidine vs. Pyridazine/Fluorinated Rings: The piperidine ring in the target compound provides basicity and conformational rigidity, which are absent in the fluorinated pyridazinyl analog (). DMPI () retains the piperidine core but adds bulky indole and benzyl groups, improving antimicrobial synergy against MRSA through enhanced membrane interaction .

The thiophene-indolinone moiety in this analog suggests activity at serotonin or dopamine receptors, though explicit data are lacking . The azide group in N-benzoylated glycinate derivatives () introduces radical scavenging capabilities, diverging from the target compound’s likely enzymatic inhibition roles .

Pharmacological Targets :

- The target compound’s discontinued status () contrasts with DMPI’s active use against MRSA, highlighting the importance of substituent optimization for clinical viability .

Notes and Limitations

- Evidence Gaps: Limited data on the target compound’s specific biological targets or clinical trials.

- Contradictions : While piperidine derivatives are generally associated with CNS activity (e.g., ’s cholinesterase inhibitors), the target compound’s applications remain speculative due to discontinued status .

- Future Directions : Structural hybridization (e.g., merging piperidine with fluorinated rings) could balance solubility, stability, and target engagement.

Biological Activity

Methyl n-methyl-n-(piperidin-4-yl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring, which is known for its diverse biological activities, including interactions with various receptors and enzymes.

This compound may exert its biological effects through several mechanisms:

- Receptor Modulation : Compounds with piperidine structures often interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.

- Cellular Pathways : It may affect cellular signaling pathways, leading to altered cell proliferation or apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth against strains such as Xanthomonas axonopodis and Ralstonia solanacearum . this compound's structural similarities suggest it may also possess antimicrobial activity.

Anti-inflammatory Effects

Piperidine derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to modulate inflammatory cytokines and reduce inflammation in various models . This suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Recent studies have explored the anti-tumor potential of related compounds. For example, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA) has been shown to inhibit tumor cell proliferation and induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis . Given the structural similarities, this compound may also exhibit similar anti-cancer properties.

Case Studies

Q & A

Q. Critical Parameters :

Q. Table 1. Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDC/HOBt, DMF, 25°C, 12 h | 85–89 | |

| N-Methylation | CHI, KCO, CHCN | 72–78 |

Basic Question: How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode with a C18 column. Predicted m/z: [M+H] ≈ 215.1 (exact mass depends on substituents). Compare with experimental spectra for fragmentation patterns .

- X-Ray Crystallography : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement). For unstable crystals, use low-temperature (100 K) data collection to minimize radiation damage .

Advanced Tip : For ambiguous electron density (e.g., flexible piperidine rings), use TWINABS for data scaling and OLEX2 for model building .

Advanced Question: How can researchers resolve discrepancies in reported biological activities of structurally similar piperidine glycinate derivatives?

Methodological Answer:

Discrepancies often arise from differences in:

- Target Selectivity : Use competitive binding assays (e.g., radioligand displacement for monoamine oxidase B (MAO-B) vs. cholinesterase) to quantify inhibition constants (K) .

- Stereochemical Effects : Compare enantiomers via chiral HPLC separation and activity testing. Example: (R)- vs. (S)-configurations may show 10–100x differences in MAO-B inhibition .

Case Study : Bautista-Aguilera et al. (2014) found dual MAO/acetylcholinesterase inhibition in a related compound by systematically varying substituents on the piperidine ring .

Advanced Question: What computational strategies predict the binding mode of this compound to neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with MAO-B (PDB: 2V5Z) or acetylcholinesterase (PDB: 4EY7) structures. Key interactions:

- Piperidine nitrogen forms hydrogen bonds with catalytic residues (e.g., Tyr435 in MAO-B) .

- Methyl glycinate ester participates in hydrophobic pocket interactions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots for conformational flexibility .

Validation : Cross-check with experimental IC values from enzyme inhibition assays .

Advanced Question: How can researchers design SAR studies to optimize the pharmacokinetic profile of this compound?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., hydroxyl, fluorine) to reduce LogP from ~2.5 (predicted) to <2.0, improving solubility .

- Metabolic Stability : Test microsomal stability in liver S9 fractions. Replace ester groups with amides to resist hydrolysis .

Q. Table 2. Key SAR Parameters

| Modification | Effect on Bioavailability | Reference |

|---|---|---|

| Ester → Amide | ↑ Metabolic stability | |

| Piperidine N-Methylation | ↑ BBB penetration |

Advanced Question: What methodological pitfalls arise in crystallographic studies of flexible piperidine derivatives?

Methodological Answer:

- Disorder Modeling : Use PART commands in SHELXL to model alternative conformations of the piperidine ring. Refine occupancy factors to avoid overfitting .

- Twinned Crystals : For non-merohedral twinning, apply HKLF5 format in SHELXL and validate with the R vs. R gap (<5%) .

Example : A 2022 fragment screening study resolved conformational flexibility in a related glycinate derivative using PanDDA (Pan-Dataset Density Analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.